N-(1-cyanocycloheptyl)-3-fluorobenzamide

Overview

Description

N-(1-cyanocycloheptyl)-3-fluorobenzamide (NCCF) is a novel compound that has been studied for its potential applications in the field of scientific research. It is a derivative of benzamide, which is an organic compound with a wide range of uses in the pharmaceutical and chemical industries. NCCF has attracted the attention of researchers due to its unique properties, such as its ability to interact with various proteins and its ability to act as a catalyst in chemical reactions.

Scientific Research Applications

N-Heterocyclic Carbenes in Medicinal Chemistry

N-heterocyclic carbenes (NHCs) have seen extensive use in medicinal chemistry due to their structural diversity and chemical properties. They serve as carrier molecules for transition metals, demonstrating efficacy as antibacterial agents and chemotherapeutics. Ag(I)-NHC compounds, in particular, have shown effectiveness against a broad range of bacterial strains and possess antitumor activities comparable or superior to traditional chemotherapeutics like cisplatin and 5-fluorouracil. Research continues to synthesize novel Ag(I)-NHC compounds and further investigate their antibacterial and antitumor activities (Johnson, Southerland, & Youngs, 2017).

N-Heterocyclic Carbenes in Materials Chemistry

The application of NHCs extends beyond medicinal chemistry into materials science, where they have been used for surface functionalization, the creation of polymers, nanoparticles, and well-defined clusters. Recent advances highlight NHCs' role in developing functional materials, showcasing their versatility and potential in creating novel materials with specific properties (Smith, Narouz, Lummis, Singh, Nazemi, Li, & Crudden, 2019).

NHC-Catalyzed Reactions in Organic Synthesis

NHCs have been utilized as powerful organocatalysts in activating chemical compounds for various synthetic applications. One such reaction is the cyanosilylation of carbonyl compounds, where NHCs activate TMSCN for the facile transfer of cyano groups to aldehydes and ketones at room temperature, producing a range of silylated cyanohydrins. This process is notable for its mild conditions, high yields, and functional group tolerance, illustrating NHCs' efficiency as catalysts in organic synthesis (Song, Gallou, Reeves, Tan, Yee, & Senanayake, 2006).

properties

IUPAC Name |

N-(1-cyanocycloheptyl)-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-13-7-5-6-12(10-13)14(19)18-15(11-17)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUMQDVUMCDZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587552 | |

| Record name | N-(1-Cyanocycloheptyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912770-87-7 | |

| Record name | N-(1-Cyanocycloheptyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

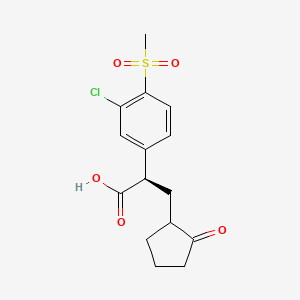

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

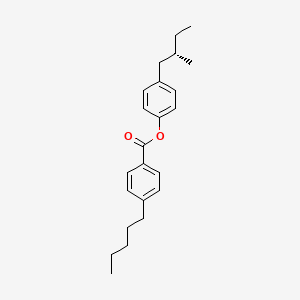

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1628172.png)

![4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine](/img/structure/B1628181.png)